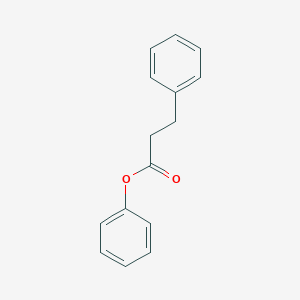

Phenyl 3-phenylpropanoate

描述

Phenyl 3-phenylpropanoate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Esterification Reactions

Phenyl 3-phenylpropanoate can be synthesized through esterification processes, typically involving the reaction of a carboxylic acid (3-phenylpropanoic acid) with an alcohol (phenol). The general reaction can be represented as follows:

This reaction can be catalyzed by various acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the equilibrium towards ester formation.

Enzymatic Reactions

Enzymatic methods have been explored for the synthesis of phenyl esters, including this compound. Lipases are commonly used due to their ability to catalyze transesterification reactions under mild conditions. For example, using lipase PS-C in a transesterification reaction with vinyl propionate as an acylating agent has shown promising results in achieving high conversions and enantiomeric excesses:

| Enzyme | Acylating Agent | Conversion (%) | % ee for (S)-alcohol | % ee for (R)-ester |

|---|---|---|---|---|

| PS-C | Vinyl Propionate | 58.9 | 100 | 90.0 |

| PS-C | Vinyl Acetate | 55.1 | 96.3 | 95.4 |

These reactions highlight the potential of enzymatic methods for producing optically pure esters, which are valuable in various applications .

Hydrolysis Reactions

This compound can undergo hydrolysis to regenerate the original carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base, leading to the formation of:

The kinetics of this hydrolysis can vary based on the conditions employed, such as temperature and pH.

Mechanism of Esterification

The mechanism for the esterification process involves several steps:

-

Protonation of the Carboxylic Acid : The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity.

-

Nucleophilic Attack : The hydroxyl group of phenol acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of Water : The tetrahedral intermediate collapses, leading to the elimination of water and formation of the ester bond.

Enzymatic Mechanism

In enzymatic reactions, lipases facilitate transesterification through a mechanism that includes:

-

Substrate Binding : The substrate binds to the active site of the enzyme.

-

Formation of Acyl-Enzyme Intermediate : The enzyme catalyzes the transfer of the acyl group from the acylating agent to form an acyl-enzyme intermediate.

-

Nucleophilic Attack by Alcohol : The alcohol then attacks this intermediate, resulting in the release of the ester product and regeneration of the enzyme .

属性

CAS 编号 |

726-26-1 |

|---|---|

分子式 |

C15H14O2 |

分子量 |

226.27 g/mol |

IUPAC 名称 |

phenyl 3-phenylpropanoate |

InChI |

InChI=1S/C15H14O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |

InChI 键 |

VIGODTIMSIHKSD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC=C2 |

Key on ui other cas no. |

726-26-1 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。